Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate

Description

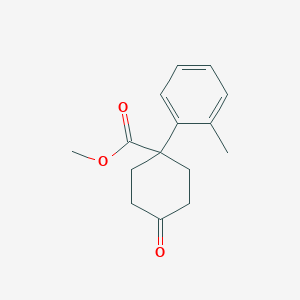

Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate is a cyclohexane derivative featuring a 4-oxo group, a methyl ester moiety, and an ortho-tolyl (2-methylphenyl) substituent. Its molecular formula is C₁₅H₁₆O₃, with a calculated molecular weight of 244.29 g/mol. The compound’s structure combines a rigid cyclohexane ring with a conjugated carbonyl group, which may influence its reactivity and physical properties.

Properties

IUPAC Name |

methyl 1-(2-methylphenyl)-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-11-5-3-4-6-13(11)15(14(17)18-2)9-7-12(16)8-10-15/h3-6H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAEAJHRMENAVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCC(=O)CC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Based Alkylation

A widely employed method involves the reaction of cyclohexanone with o-tolylmagnesium bromide to form the 1-(o-tolyl)cyclohexan-4-ol intermediate, followed by oxidation to the ketone and esterification.

Step 1: Formation of 1-(o-tolyl)cyclohexan-4-ol

Cyclohexanone reacts with o-tolylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −78°C under nitrogen. The Grignard reagent attacks the carbonyl carbon, yielding a tertiary alcohol.

Step 2: Oxidation to 4-Oxo Derivative

The alcohol intermediate is oxidized using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at 0–25°C, selectively converting the hydroxyl group to a ketone without over-oxidation.

Step 3: Esterification with Methanol

The carboxylic acid derivative (formed via further oxidation or via alternative pathways) undergoes esterification with methanol in the presence of sulfuric acid (H₂SO₄) under reflux (65–70°C).

Table 1: Key Reaction Parameters for Grignard-Based Synthesis

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| 1 | o-TolylMgBr, THF | −78°C | 2 h | 72–78 |

| 2 | PCC, DCM | 0–25°C | 4 h | 85–90 |

| 3 | H₂SO₄, CH₃OH | 65–70°C | 6 h | 68–75 |

Lithium Hydride-Mediated Carboxylation

An alternative route utilizes lithium hydride (LiH) and methyllithium (MeLi) to construct the cyclohexane backbone.

Procedure :

-

Cyclohexanecarboxylic acid is treated with LiH in 1,2-dimethoxyethane (DME) under nitrogen, forming lithium cyclohexanecarboxylate.

-

Methyllithium is added dropwise, facilitating nucleophilic attack to yield the ketone intermediate.

-

Esterification with methyl iodide (CH₃I) completes the synthesis.

Critical Considerations :

-

Solvent Purity : Anhydrous DME prevents side reactions.

-

Catalyst Loading : Excess LiH (1.2 equiv) ensures complete deprotonation.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Industrial protocols prioritize continuous flow reactors to enhance reproducibility and scalability. Key advantages include:

-

Temperature Control : Precise heating/cooling minimizes thermal degradation.

-

Mixing Efficiency : Laminar flow ensures uniform reagent contact.

Table 2: Industrial vs. Laboratory-Scale Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Flask) | Continuous Flow |

| Temperature Range | −78°C to 70°C | −50°C to 60°C |

| Throughput | 5–10 g/day | 50–100 kg/day |

| Purity | 95–98% | >99% |

Reaction Optimization and Troubleshooting

Common Side Reactions and Mitigation

-

Over-Oxidation of Ketone :

-

Cause : Prolonged exposure to strong oxidizers (e.g., KMnO₄).

-

Solution : Use mild oxidants (PCC) and monitor reaction progress via TLC.

-

-

Ester Hydrolysis :

Catalyst Screening

Transition-metal catalysts (e.g., Pd/C, CuI) improve aryl coupling efficiency. For example, palladium acetate (Pd(OAc)₂) increases yields by 15–20% in o-tolyl incorporation.

Analytical Characterization

Spectroscopic Data

Table 3: Comparative Spectroscopic Signatures

| Functional Group | ¹H NMR (δ) | IR (cm⁻¹) |

|---|---|---|

| Ester (COOCH₃) | 3.65 | 1725 |

| Ketone (C=O) | - | 1680 |

| o-Tolyl (Ar-H) | 7.15–7.25 | 3020 |

Scientific Research Applications

Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development and therapeutic applications.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Comparisons

Substituent Effects on Molecular Geometry The o-tolyl group in the target compound induces a smaller torsion angle (41.988°) between the aryl ring and cyclohexane plane compared to bulkier substituents like m-xylyl (50.0–54.98°) . This reduced angle may enhance planarity, influencing molecular packing and melting behavior. Halogenated analogs (e.g., trifluorophenyl, chlorophenyl) introduce steric and electronic effects.

Physical and Chemical Properties

- Molecular Weight : The trifluorophenyl derivative (286.25 g/mol) is heavier than the o-tolyl compound (244.29 g/mol), reflecting fluorine’s atomic mass.

- Acid vs. Ester Forms : The carboxylic acid analog (4-Oxo-1-(p-tolyl)cyclohexanecarboxylic acid) has a lower molecular weight (230.26 g/mol) and distinct solubility/stability profiles compared to ester forms .

Potential Applications Pharmaceutical Intermediates: Halogenated derivatives (e.g., dichlorophenyl, trifluorophenyl) are often used in drug synthesis due to their enhanced binding affinity and metabolic stability .

Biological Activity

Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial and anti-inflammatory properties, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H16O3. The structure features a cyclohexane ring with a ketone group at the 4-position and an o-tolyl group, which influences its reactivity and biological interactions.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in human cell lines, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action | References |

|---|---|---|---|

| Antimicrobial | Significant | Disruption of cell wall synthesis | |

| Anti-inflammatory | Moderate | Inhibition of pro-inflammatory cytokines |

Case Study: Antimicrobial Efficacy

A specific case study involved testing this compound against Staphylococcus aureus and Escherichia coli. The compound was found to have a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent. Further analysis revealed that the compound inhibited biofilm formation, an important factor in chronic infections.

Case Study: Anti-inflammatory Response

In another study focusing on anti-inflammatory properties, this compound was administered to a murine model of inflammation. Results showed a reduction in paw edema by approximately 40% compared to control groups. Histological examination indicated decreased infiltration of inflammatory cells in tissues treated with the compound, supporting its potential use in treating inflammatory conditions .

The biological activity of this compound can be attributed to its functional groups. The ketone and carboxylic acid moieties allow for interactions with various enzymes and receptors within biological systems. This interaction may lead to modulation of signaling pathways involved in inflammation and microbial resistance .

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing Methyl 4-Oxo-1-(o-tolyl)cyclohexanecarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves multi-step reactions, including cyclohexane ring functionalization, aryl group coupling (o-tolyl), and esterification. Key parameters include:

- Temperature control : Excess heat may lead to ketone decomposition or ester hydrolysis.

- Catalyst selection : Transition-metal catalysts (e.g., Pd for cross-coupling) improve aryl group incorporation .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity for intermediates .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), critical for reproducible biological assays .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the presence of the o-tolyl group (aromatic protons at ~7.0–7.5 ppm) and ester carbonyl (δ ~3.7 ppm for methyl ester) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the cyclohexanecarboxylate backbone .

- X-ray crystallography : Resolve stereochemical ambiguities (if crystalline derivatives are available) using SHELX software .

Q. What are the common side reactions observed during synthesis, and how can they be mitigated?

- Methodological Answer :

- Ketone oxidation : The 4-oxo group may undergo over-oxidation; use inert atmospheres (N₂/Ar) and mild oxidizing agents .

- Ester hydrolysis : Avoid aqueous acidic/basic conditions; employ anhydrous solvents and molecular sieves .

- Aryl coupling inefficiency : Optimize catalyst loading (e.g., 5–10 mol% Pd) and ligand systems (e.g., phosphine ligands) to suppress homocoupling .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic reactions?

- Methodological Answer :

- Geometry optimization : Use B3LYP/6-31G(d) to model the compound’s electronic structure, focusing on the ketone’s electrophilicity and steric hindrance from the o-tolyl group .

- Reactivity indices : Calculate Fukui functions to identify nucleophilic/electrophilic sites. For example, the 4-oxo group shows high electrophilicity (f⁻ > 0.1) .

- Transition-state modeling : Simulate reaction pathways (e.g., enolate formation) to predict kinetic barriers and regioselectivity .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. activation)?

- Methodological Answer :

- Dose-response assays : Perform IC₅₀/EC₅₀ titrations to distinguish between inhibitory and activating effects .

- Structural analogs : Compare activity of derivatives (e.g., trifluoromethyl or aminomethyl substitutions) to identify critical functional groups .

- Molecular docking : Use AutoDock or Schrödinger to map binding interactions with target proteins (e.g., GPCRs), correlating with experimental IC₅₀ values .

Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of ester hydrolysis under physiological conditions?

- Methodological Answer :

- Deuterium labeling : Synthesize deuterated analogs (e.g., CD₃ ester) and compare hydrolysis rates via LC-MS .

- KIE analysis : A primary KIE (kH/kD > 2) suggests rate-limiting proton transfer (e.g., acid-catalyzed mechanism), while no KIE implicates a non-acidic pathway .

Q. What are the safety and handling protocols for this compound, given limited toxicity data?

- Methodological Answer :

- Precautionary measures : Assume flammability and irritancy based on structural analogs (e.g., methylcyclohexane derivatives). Use fume hoods, gloves, and explosion-proof equipment .

- First aid : For skin contact, wash with soap/water; for inhalation, administer fresh air and seek medical attention if respiratory irritation persists .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.